molecular formula C7H8BrN B082478 3-Bromobenzylamine CAS No. 10269-01-9

3-Bromobenzylamine

Cat. No.: B082478
CAS No.: 10269-01-9
M. Wt: 186.05 g/mol
InChI Key: SUYJXERPRICYRX-UHFFFAOYSA-N
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Description

3-Bromobenzylamine is an organic compound with the molecular formula C7H8BrN. It is a derivative of benzylamine, where a bromine atom is substituted at the third position of the benzene ring. This compound is a clear colorless to yellow liquid and is slightly soluble in water. It is an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Mechanism of Action

Target of Action

3-Bromobenzylamine is a chemical compound with the molecular formula C7H8BrN

Mode of Action

Benzylamine derivatives are known to participate in various chemical reactions, including nucleophilic substitution . In these reactions, the benzylamine acts as a nucleophile, donating an electron pair to form a new chemical bond.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances that can react with this compound. For example, it is known to be air-sensitive and should be stored under inert gas .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromobenzylamine can be synthesized through several methods. One common method involves the reduction of 3-bromobenzaldehyde using ammonium hydroxide and hydrogen in methanol. The reaction is carried out in the presence of a Raney nickel catalyst at a temperature of 30°C and a hydrogen pressure of 2 atm for 4 hours. The yield of this reaction is approximately 98.2% .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically follows similar routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromobenzylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction Reactions: The compound can be reduced to form benzylamine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Major Products Formed:

    Substitution: Products include various substituted benzylamines.

    Oxidation: Products include imines and nitriles.

    Reduction: Products include benzylamine derivatives.

Scientific Research Applications

3-Bromobenzylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceutical agents, particularly those targeting neurological pathways.

    Industry: It is employed in the production of agrochemicals and dyestuffs

Comparison with Similar Compounds

  • 4-Bromobenzylamine
  • 3-Chlorobenzylamine
  • 4-Methoxybenzylamine
  • 4-Fluorobenzylamine

Comparison: 3-Bromobenzylamine is unique due to the position of the bromine atom on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, such as 4-Bromobenzylamine, the position of the bromine atom can lead to different steric and electronic effects, impacting the compound’s chemical behavior and applications .

Properties

IUPAC Name

(3-bromophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYJXERPRICYRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145457
Record name Benzenemethanamine, 3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10269-01-9
Record name Benzenemethanamine, 3-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010269019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromobenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Bromo-benzylamine HCl salt (0.75 g) was dissolved in 10 mL 15% IPA in CH2Cl2. 7 drops of 10N Sodium Hydroxide (NaOH) was added and stirred for 3 minutes. To the reaction mixture, 5 mL of dH2O was added and stirred for 5 minutes. The IPA/CH2Cl2 layer was extracted. The aqueous layer was rinsed with 10 mL 15% IPA in CH2Cl2. All organic layers were added together and concentrated under vacuum. MS (ESI+) for C7H8BrN m/z 186.3 (M+H)+
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of 3-Bromobenzylamine as explored in the presented research and how was this compound identified?

A1: The research identified this compound as a potential inhibitor of the human angiotensin-converting enzyme 2 (ACE2) protein []. This protein plays a critical role in facilitating the entry of the SARS-CoV-2 virus into human cells. The identification of this compound as a potential ACE2 inhibitor stemmed from a deep learning framework coupled with retrosynthesis prediction models. This framework aimed to discover novel molecules with potential antiviral properties against SARS-CoV-2 related proteins [].

Q2: Was this compound synthesized based solely on computational predictions, or were there previous studies supporting its potential activity?

A2: While the specific research highlighted in the provided abstract emphasizes the use of computational methods for identifying and virtually screening this compound [], it also mentions utilizing pre-existing data on bioactive compounds and their binding affinities to various proteins. This suggests that the identification of this compound might be informed by previous knowledge of similar compounds or structural motifs. The paper also mentions employing IBM RXN for Chemistry for retrosynthesis prediction, indicating that this tool likely relies on existing chemical knowledge and reaction databases []. Therefore, it's plausible that the selection of this compound wasn't solely based on de novo design but potentially guided by existing data, albeit not explicitly discussed in the provided abstract.

Q3: Beyond its potential antiviral activity, has this compound been explored in other chemical contexts?

A3: Yes, this compound serves as a building block in synthesizing more complex molecules. One study details its use in preparing a series of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids []. These compounds possess distinct structural features and might exhibit different biological activities compared to the antiviral properties investigated in the first paper. Specifically, this compound reacted with dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate, showcasing its reactivity with electrophilic centers []. This example highlights the versatility of this compound in synthetic chemistry beyond its potential application in antiviral drug development.

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